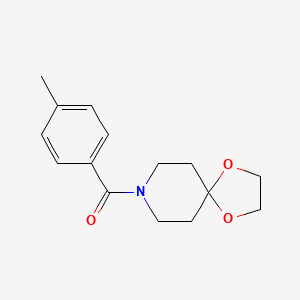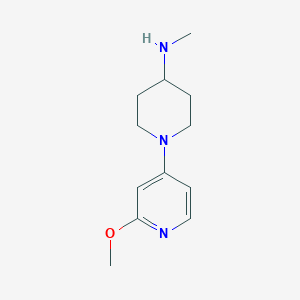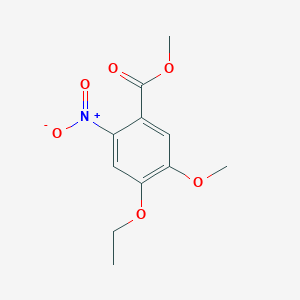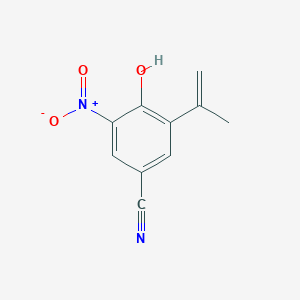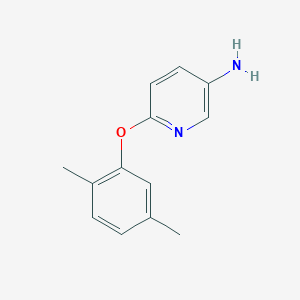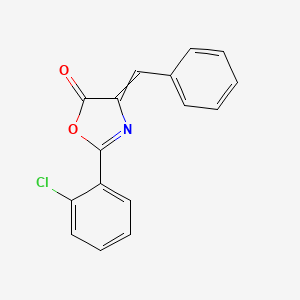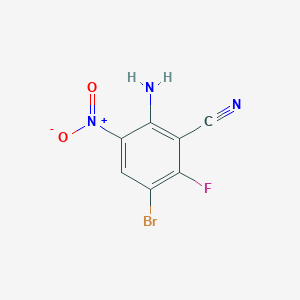
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrFN3O2. This compound is characterized by the presence of amino, bromo, fluoro, nitro, and nitrile functional groups attached to a benzene ring. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-fluorobenzonitrile to form 2-fluoro-5-nitrobenzonitrile. This intermediate is then subjected to bromination to introduce the bromo group at the 5-position. Finally, the amino group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 2-Amino-5-bromo-6-fluoro-3-aminobenzonitrile.
Oxidation: Formation of 2-Nitro-5-bromo-6-fluoro-3-nitrobenzonitrile.
Scientific Research Applications
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in the study of enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various molecular targets, disrupting normal cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzonitrile: Similar structure but lacks the bromo and fluoro groups.
2-Bromo-6-fluorobenzonitrile: Similar structure but lacks the amino and nitro groups.
2-Amino-6-fluorobenzonitrile: Similar structure but lacks the bromo and nitro groups
Uniqueness
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C7H3BrFN3O2 |
|---|---|
Molecular Weight |
260.02 g/mol |
IUPAC Name |
2-amino-5-bromo-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrFN3O2/c8-4-1-5(12(13)14)7(11)3(2-10)6(4)9/h1H,11H2 |
InChI Key |
MNSQIEAAUXBWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

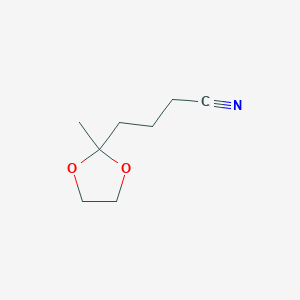
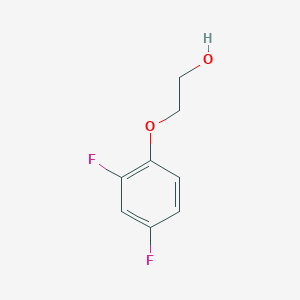
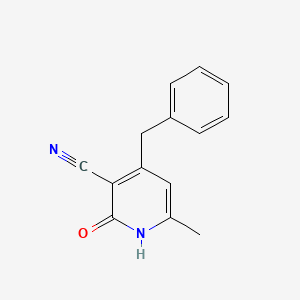
![[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-acetonitrile](/img/structure/B8579458.png)
